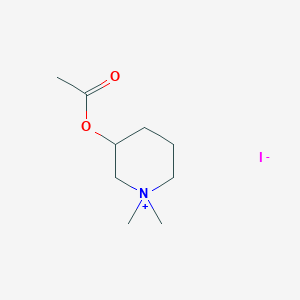
Phosphonic acid, 9H-thioxanthen-9-yl-, dimethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phosphonic acid, 9H-thioxanthen-9-yl-, dimethyl ester is a chemical compound with the molecular formula C15H15O3PS It is a derivative of phosphonic acid and contains a thioxanthene moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, 9H-thioxanthen-9-yl-, dimethyl ester typically involves the esterification of phosphonic acid with 9H-thioxanthen-9-ol. The reaction is carried out in the presence of a suitable catalyst, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction mixture is then purified using techniques like recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .
化学反応の分析
Types of Reactions
Phosphonic acid, 9H-thioxanthen-9-yl-, dimethyl ester undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphonic acid derivatives with higher oxidation states.
Reduction: Reduction reactions can convert it into lower oxidation state derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines, alcohols, and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phosphonic acid derivatives, while substitution reactions can produce a variety of substituted phosphonic acid esters .
科学的研究の応用
Phosphonic acid, 9H-thioxanthen-9-yl-, dimethyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other phosphorus-containing compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
作用機序
The mechanism of action of phosphonic acid, 9H-thioxanthen-9-yl-, dimethyl ester involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to changes in their structure and function. The exact molecular targets and pathways involved vary depending on the specific application and context .
類似化合物との比較
Similar Compounds
- Phosphonic acid, P-[3-(3-nitro-9H-carbazol-9-yl)propyl]-, diethyl ester
- Phosphonic acid, P-[2-(9H-carbazol-9-yl)ethyl]-, diethyl ester
Uniqueness
Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and industrial applications .
特性
CAS番号 |
39730-71-7 |
|---|---|
分子式 |
C15H15O3PS |
分子量 |
306.3 g/mol |
IUPAC名 |
9-dimethoxyphosphoryl-9H-thioxanthene |
InChI |
InChI=1S/C15H15O3PS/c1-17-19(16,18-2)15-11-7-3-5-9-13(11)20-14-10-6-4-8-12(14)15/h3-10,15H,1-2H3 |
InChIキー |
ZBOWABVWHWCKGH-UHFFFAOYSA-N |
正規SMILES |
COP(=O)(C1C2=CC=CC=C2SC3=CC=CC=C13)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4,6,6-Trimethylbicyclo[3.1.1]hept-3-en-2-yl acetate](/img/structure/B14673851.png)


![[2-(Benzylsulfanyl)ethyl]benzene](/img/structure/B14673880.png)









